molecular formula C23H30N4O4S B5279002 N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5279002
M. Wt: 458.6 g/mol
InChI Key: OZQJVFISQGUYMZ-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, phenethylamino group, and sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Phenethylamino Group: This step involves the reaction of the tetrahydropyridine intermediate with phenethylamine, often using a coupling reagent such as EDCI or DCC.

    Sulfonylation: The phenethylamino intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with a dimethylamine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,4-phenylenediamine: A related compound with similar structural features but different functional groups.

    N,N-Diethyl-1,4-phenylenediamine: Another similar compound with ethyl groups instead of methyl groups.

    N,N-Dimethyl-4-aminopyridine: A compound with a pyridine ring and dimethylamino group.

Uniqueness

N,N-DIMETHYL-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical reagent and therapeutic agent.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[4-(2-phenylethylsulfamoyl)phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-26(2)23(29)27-16-13-19(14-17-27)22(28)25-20-8-10-21(11-9-20)32(30,31)24-15-12-18-6-4-3-5-7-18/h3-11,19,24H,12-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQJVFISQGUYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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